

Spectrophotometric analysis of Basic Blue 3 absorbance spectrum.

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Compound of Interest

Compound Name: *Basic Blue 3*

Cat. No.: *B3426981*

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Technical Guide: Spectrophotometric Analysis of Basic Blue 3

This technical guide provides a comprehensive overview of the spectrophotometric analysis of **Basic Blue 3** (C.I. 51004), a cationic dye. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectrophotometry for quantitative analysis. This document outlines the core principles, experimental protocols, and data analysis required for the accurate determination of **Basic Blue 3** concentration in aqueous solutions.

Core Principles and Physicochemical Data

Spectrophotometry is an analytical method based on measuring the amount of light absorbed by a chemical substance.^[1] The absorbance of a sample is directly proportional to the concentration of the absorbing species, a relationship mathematically expressed by the Beer-Lambert Law.^{[2][3][4]} Key to this analysis is determining the wavelength of maximum absorbance (λ_{max}), as measurements at this wavelength provide the highest sensitivity and adherence to Beer's Law.^[1]

Basic Blue 3 exhibits a distinct absorbance spectrum in the visible range, with its λ_{max} consistently reported at approximately 654 nm.^{[5][6][7][8]} This characteristic peak allows for its quantification even in the presence of other substances that do not absorb at this wavelength.

Table 1: Physicochemical and Spectrophotometric Properties of **Basic Blue 3**

Property	Value	Source(s)
Molecular Formula	$C_{20}H_{26}ClN_3O$	[7][9]
Molecular Weight	359.9 g/mol	[6][7][9]
CAS Number	33203-82-6	[7][9]
Maximum Absorbance (λ_{max})	654 nm (in water)	[5][6][10]
Molar Absorptivity (ϵ)	$\geq 45,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ (at 651-657 nm)	

Experimental Protocol: Determination of Basic Blue 3 Concentration

This section details the methodology for creating a calibration curve and determining the concentration of an unknown sample containing **Basic Blue 3**.

2.1 Materials and Equipment

- Chemicals:
 - **Basic Blue 3** powder (dye content $\geq 25\%$)
 - Deionized or distilled water (solvent)[2][10]
 - 0.1 M HCl and 0.1 M NaOH (for pH adjustments, if necessary)[10]
- Equipment:
 - UV-Vis Spectrophotometer (e.g., Shimadzu UV2600i or similar)[5][10]
 - Analytical balance
 - Volumetric flasks (various sizes, e.g., 100 mL, 250 mL)

- Pipettes (graduated and volumetric)
- Cuvettes (1 cm path length, quartz or plastic)[11]
- Beakers

2.2 Procedure

Step 1: Preparation of Stock Solution

- Accurately weigh a precise amount of **Basic Blue 3** powder.
- Dissolve the powder in a known volume of deionized water in a volumetric flask to create a concentrated stock solution (e.g., 100-200 ppm).[5] Ensure complete dissolution by swirling or using a magnetic stirrer.

Step 2: Preparation of Standard Solutions

- Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.[2][3]
- The dilution equation $M_1V_1 = M_2V_2$ can be used, where M_1 and V_1 are the molarity and volume of the stock solution, and M_2 and V_2 are the molarity and volume of the diluted solution.[12]
- A typical concentration range for creating a calibration curve might be 5 to 50 mg/L.[8][10]

Step 3: Spectrophotometric Measurement

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the wavelength to the λ_{max} of **Basic Blue 3**, which is 654 nm.[5][10]
- Calibrate the instrument by filling a cuvette with the solvent (deionized water) and measuring the "blank" absorbance. This sets the baseline absorbance to zero.[12]

- Measure the absorbance of each standard solution, starting from the least concentrated and moving to the most concentrated. Rinse the cuvette with the next solution to be measured to prevent cross-contamination.
- Finally, measure the absorbance of the unknown sample solution.

Data Analysis and Interpretation

The relationship between absorbance and concentration is defined by the Beer-Lambert Law.

The Beer-Lambert Law is expressed as: $A = \epsilon bc$

Where:

- A is the absorbance (unitless).[\[3\]](#)
- ϵ (epsilon) is the molar absorptivity coefficient, a constant specific to the substance at a given wavelength (in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$).[\[3\]](#)
- b is the path length of the cuvette (typically 1 cm).[\[11\]](#)
- c is the concentration of the substance (in $\text{mol}\cdot\text{L}^{-1}$).[\[3\]](#)

Since ϵ and b are constants, the absorbance is directly proportional to the concentration.[\[2\]](#)

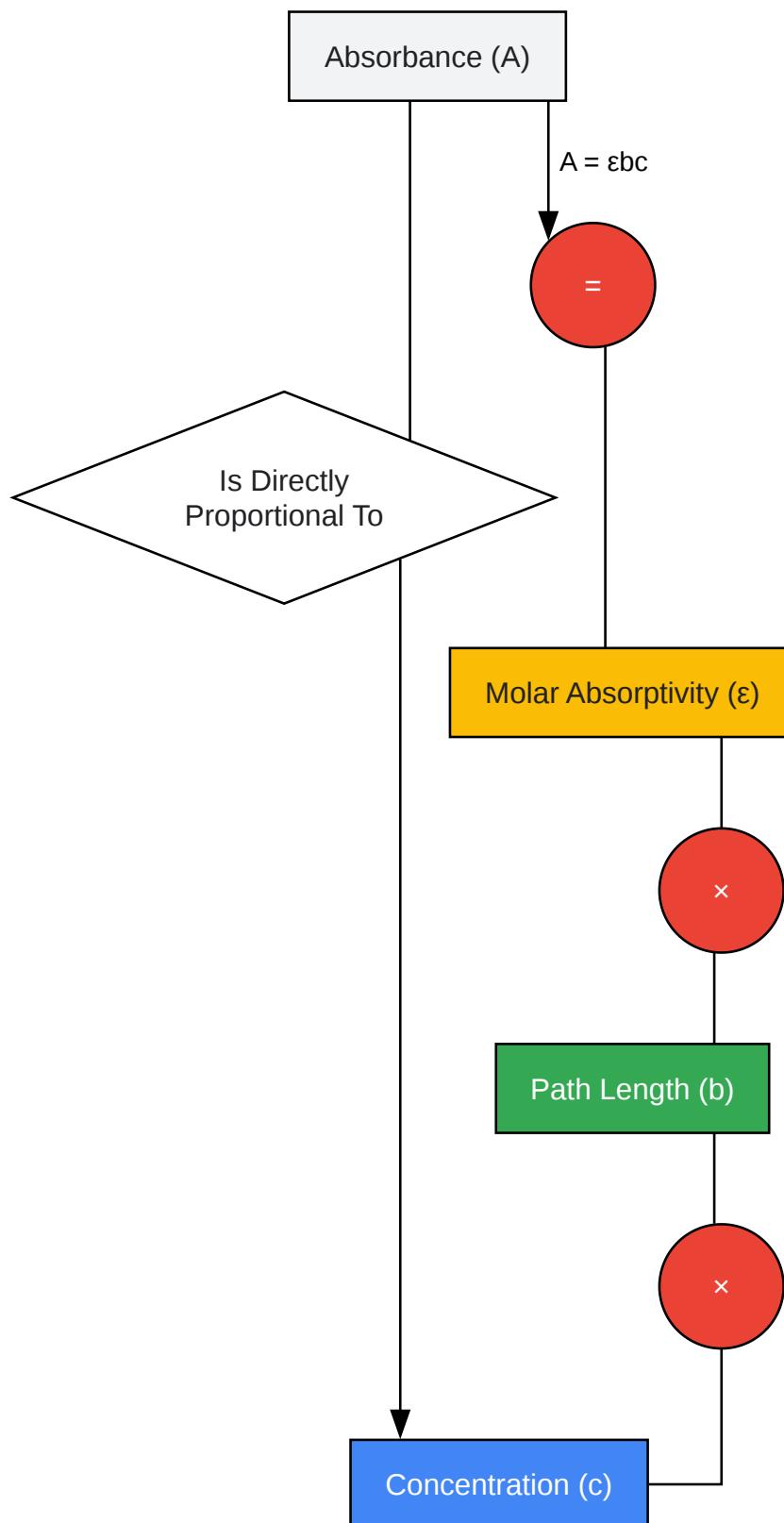
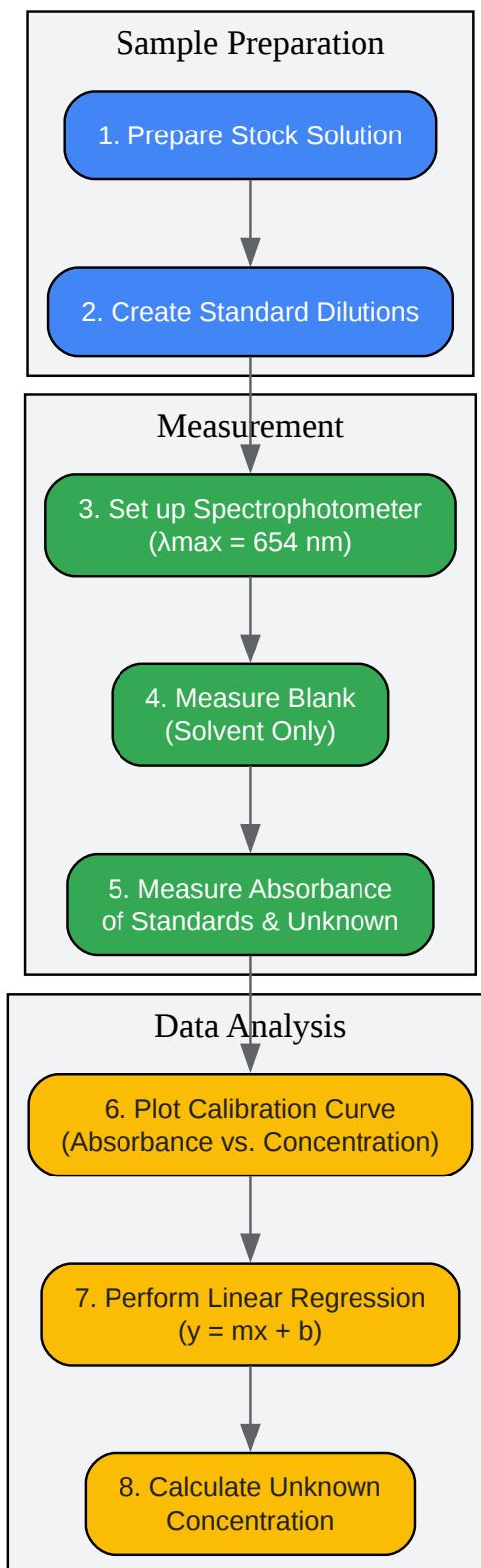
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Diagram 1: The logical relationship of the Beer-Lambert Law.

- Plot a graph of absorbance (y-axis) versus the known concentrations of the standard solutions (x-axis).
- The resulting plot should be a straight line that passes through the origin, confirming adherence to the Beer-Lambert Law.[\[2\]](#)
- Perform a linear regression analysis on the data points to obtain the equation of the line ($y = mx + b$), where 'm' is the slope and 'b' is the y-intercept. The y-intercept should be close to zero.
- The coefficient of determination (R^2) should be close to 1 (e.g., >0.99) to indicate a strong linear relationship.
- Use the measured absorbance of the unknown sample as the 'y' value in the linear equation.
- Solve for 'x' to determine the concentration of **Basic Blue 3** in the unknown sample.



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Diagram 2: Experimental workflow for spectrophotometric analysis.

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